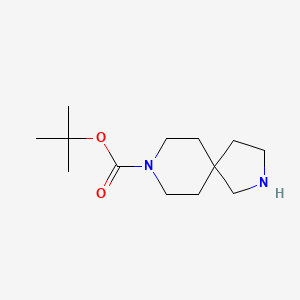

![molecular formula C13H24N2O2 B1290768 Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 236406-39-6](/img/structure/B1290768.png)

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13/h14H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHFVXFMQGQAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632524 | |

| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236406-39-6 | |

| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in utilizing this versatile molecule.

Chemical Identity and Properties

This compound, also known as 8-Boc-2,8-diazaspiro[4.5]decane, is a key intermediate in organic synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a valuable tool in the construction of complex molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 236406-39-6 | [2] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [2] |

| Molecular Weight | 240.35 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 8-Boc-2,8-diazaspiro[4.5]decane, 2,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester | [4] |

| Physical Form | Solid or semi-solid | |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [5] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Density | 1.07 ± 0.1 g/cm³ | [1] |

| Boiling Point | 337.0 ± 35.0 °C | [1] |

| Flash Point | 157.629 °C | [1] |

| Refractive Index | 1.515 | [1] |

Synthesis and Experimental Protocols

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in a single source, a plausible synthetic route can be constructed based on general methods for the formation of diazaspirocycles and Boc-protection. A commonly cited method involves the cyclization of 1,5-dibromopentane with a protected amine, followed by esterification.[1]

A more detailed, multi-step synthesis has been reported for a related compound, tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate, starting from 1,4-dioxaspiro[4.5]decan-8-one.[6] This suggests a versatile synthetic platform that can be adapted for the synthesis of the target molecule.

Conceptual Synthesis Workflow:

References

- 1. chembk.com [chembk.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 236406-39-6 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate CAS 236406-39-6 properties

CAS Number: 236406-39-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its application as a privileged scaffold in drug discovery.

Core Properties

This compound is a heterocyclic compound featuring a spirocyclic system containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C13H24N2O2 | [1][2] |

| Molar Mass | 240.34 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid, or solid/semi-solid | [1] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 337.0 ± 35.0 °C (Predicted) | [1] |

| Flash Point | 157.629 °C | [1] |

| Refractive Index | 1.515 | [1] |

| pKa | 11.04 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C, protected from light, sealed in dry conditions | [1] |

Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |

| Infrared (IR, film) | νmax 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves a multi-step process starting from 1,4-dioxaspiro[4.5]decan-8-one.[3] This approach offers a cost-effective and scalable route to the desired product.

Step 1: Synthesis of Intermediate Compound 2

-

To a solution of 1,4-dioxaspiro[4.5]decan-8-one (500 g) in ethylene glycol dimethyl ether (7.5 L) and ethanol (400 mL) in a 10 L reactor, add p-methylsulfonylmethylisocyanitrile (812 g) and potassium tert-butoxide (826 g) in portions at 0 °C.[3]

-

Stir the reaction mixture at 0 °C for 1 hour and then at 20 °C for 3 hours.[3]

-

Slowly pour the reaction solution into 3 L of an aqueous solution.

-

Extract the aqueous phase three times with ethyl acetate (2 L each).

-

Combine the organic phases, wash with 2 L of saturated brine, and dry over anhydrous sodium sulfate.[3]

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the intermediate product.[3]

Step 2: Synthesis of Intermediate Compound 3

-

Slowly add a tetrahydrofuran solution (60 mL) of the intermediate from Step 1 (6.7 g) to a lithium diisopropylamide solution (40 mL) at -50 °C.[3]

-

Stir the reaction solution at -50 °C for 30 minutes, then slowly warm to 20 °C and stir for an additional 30 minutes.[3]

-

Add 1-bromo-2-chloroethane (6.8 g) dropwise.

-

After the addition is complete, stir the reaction mixture at 20 °C for 12 hours.[3]

Note: The subsequent steps to reach the final product involve further reactions including reduction and Boc protection, specific details for which can be adapted from standard organic chemistry protocols.

Purification Protocol

Purification is typically achieved through flash chromatography on silica gel.

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 4% and increasing to 25% EtOAc/hexanes).

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the solution onto the column and elute with the solvent gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a colorless to light yellow oil.

Role in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold is considered a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a desirable starting point for the design of novel therapeutic agents with improved pharmacological properties. The introduction of such sp³-rich frameworks can lead to better solubility, metabolic stability, and binding affinity compared to flat, aromatic structures.

This compound serves as a key building block for introducing this spirocyclic motif into drug candidates. The Boc-protected amine allows for selective functionalization at the other nitrogen atom, enabling the synthesis of a diverse library of compounds for screening against various biological targets.

Visualizing the Synthetic Workflow and Application

The following diagrams illustrate the general synthetic workflow and the logical role of this compound in drug discovery.

Caption: General synthetic workflow for this compound.

Caption: Logical workflow for the use of the title compound in drug discovery.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed or inhaled.[2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in the development of novel therapeutics, including its application as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). This document details a common and effective multi-step synthetic route, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as 8-Boc-2,8-diazaspiro[4.5]decane, is a valuable heterocyclic building block in medicinal chemistry. Its rigid spirocyclic scaffold is incorporated into various drug candidates to modulate their physicochemical and pharmacokinetic properties. Notably, this compound has gained significant attention as a linker component in the design of PROTACs, which are emerging as a powerful modality for targeted protein degradation. This guide outlines a robust and reproducible synthetic pathway commencing from the readily available starting material, 1-benzyl-4-piperidone.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a four-step sequence:

-

Reductive Amination: Formation of the key intermediate, N-benzyl-4-(cyanomethylamino)piperidine, via reductive amination of 1-benzyl-4-piperidone with aminoacetonitrile.

-

Reductive Cyclization: Intramolecular cyclization of the aminonitrile intermediate to yield the core spirocyclic structure, 8-benzyl-2,8-diazaspiro[4.5]decane.

-

Debenzylation: Removal of the N-benzyl protecting group to afford the parent diamine, 2,8-diazaspiro[4.5]decane.

-

Selective Boc Protection: Regioselective protection of the secondary amine at the 8-position with a tert-butoxycarbonyl (Boc) group to yield the final product.

The overall synthetic scheme is depicted below:

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with representative quantitative data.

Step 1: Synthesis of N-Benzyl-4-(cyanomethylamino)piperidine

This step involves the formation of an aminonitrile intermediate through the reductive amination of 1-benzyl-4-piperidone with aminoacetonitrile. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol:

To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) and aminoacetonitrile hydrochloride (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 1-Benzyl-4-piperidone |

| Reagents | Aminoacetonitrile HCl, NaBH(OAc)₃ |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | >90% (crude) |

Table 1: Quantitative data for the synthesis of N-benzyl-4-(cyanomethylamino)piperidine.

Step 2: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane

The core spirocyclic structure is formed through the reductive cyclization of the aminonitrile intermediate. This is typically achieved using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation under pressure.

Experimental Protocol (Catalytic Hydrogenation):

The crude N-benzyl-4-(cyanomethylamino)piperidine (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol, containing a catalyst like Raney nickel or platinum oxide. The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., Parr apparatus) under a hydrogen atmosphere (typically 50-100 psi) at elevated temperature (50-80 °C) for 12-24 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to give 8-benzyl-2,8-diazaspiro[4.5]decane.

| Parameter | Value |

| Starting Material | N-Benzyl-4-(cyanomethylamino)piperidine |

| Reagents | H₂, Raney Nickel |

| Solvent | Ethanol |

| Temperature | 60 °C |

| Pressure | 80 psi |

| Reaction Time | 18 hours |

| Yield | 70-85% |

Table 2: Quantitative data for the synthesis of 8-benzyl-2,8-diazaspiro[4.5]decane.

Step 3: Synthesis of 2,8-Diazaspiro[4.5]decane

The removal of the N-benzyl protecting group is accomplished by catalytic hydrogenation, typically using palladium on carbon as the catalyst.

Experimental Protocol:

8-Benzyl-2,8-diazaspiro[4.5]decane (1 equivalent) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through Celite, and the solvent is removed under reduced pressure to yield 2,8-diazaspiro[4.5]decane, which is often used directly in the next step.

| Parameter | Value |

| Starting Material | 8-Benzyl-2,8-diazaspiro[4.5]decane |

| Reagents | H₂, 10% Pd/C |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | Quantitative |

Table 3: Quantitative data for the synthesis of 2,8-diazaspiro[4.5]decane.

Step 4: Synthesis of this compound

The final step is the selective protection of the less sterically hindered secondary amine at the 8-position with a Boc group. This is a critical step to ensure the correct isomer is obtained.

Experimental Protocol:

To a solution of 2,8-diazaspiro[4.5]decane (1 equivalent) in a solvent such as dichloromethane or a mixture of dioxane and water, is added a base like triethylamine or sodium bicarbonate. Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) is then added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

| Parameter | Value |

| Starting Material | 2,8-Diazaspiro[4.5]decane |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Yield | 80-95% |

Table 4: Quantitative data for the synthesis of this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to this important building block. The detailed protocols and quantitative data serve as a valuable resource for researchers in academic and industrial settings. The straightforward nature of the reactions and the commercial availability of the starting materials make this synthetic pathway amenable to large-scale production for drug discovery and development programs. The strategic use of protecting groups and well-established reaction conditions ensures high yields and purity of the final product, facilitating its use in the synthesis of complex molecular architectures.

In-Depth Technical Guide: Characterization of 8-Boc-2,8-diazaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Boc-2,8-diazaspiro[4.5]decane, also known by its IUPAC name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core and the presence of a Boc-protected amine make it a valuable intermediate for synthesizing a variety of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors. This guide provides a comprehensive overview of the available characterization data and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 8-Boc-2,8-diazaspiro[4.5]decane is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Data for 8-Boc-2,8-diazaspiro[4.5]decane

| Property | Value | Source |

| CAS Number | 236406-39-6 | [1] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [1] |

| Molecular Weight | 240.35 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid, semi-solid, or liquid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [2] |

Spectroscopic and Analytical Data

Table 2: Summary of Spectroscopic and Analytical Data

| Technique | Data |

| ¹H NMR | Expected signals for the Boc group (singlet, ~1.4 ppm, 9H) and the aliphatic protons of the diazaspiro[4.5]decane core (multiplets, ~1.5-3.5 ppm). |

| ¹³C NMR | Expected signals for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and the aliphatic carbons of the diazaspiro[4.5]decane core. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 241.19. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for N-H stretching (if the secondary amine is not fully protected), C-H stretching, and the C=O stretch of the Boc carbamate group (~1680-1700 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | Used to determine purity, typically reported as >95%. |

Experimental Protocols

Detailed experimental protocols for the synthesis of 8-Boc-2,8-diazaspiro[4.5]decane are often proprietary or found within the extensive experimental sections of patents. However, a general synthetic approach can be inferred from related literature and patent disclosures. A plausible synthetic workflow is outlined below.

General Synthesis of Diaza[4.5]spirodecane Core

The synthesis of the diazaspiro[4.5]decane core often involves a multi-step sequence starting from more readily available starting materials. One potential route, adapted from methodologies for similar spirocyclic systems, is the construction of the spirocyclic framework followed by functional group manipulations. For example, a common strategy involves the use of a Dieckmann condensation or a double Michael addition to form the carbocyclic ring, followed by the introduction of the nitrogen atoms.

A patent for the synthesis of 1,8-diazaspiro[4.5]decane derivatives (CN102070633B) highlights a method that could potentially be adapted. This involves the reaction of N-protected 4-piperidone derivatives to construct the spirocyclic system.

Boc Protection

Once the 2,8-diazaspiro[4.5]decane core is obtained, the introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the secondary amines is a standard procedure.

Protocol: Boc Protection of a Secondary Amine

-

Dissolve the 2,8-diazaspiro[4.5]decane starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to yield the pure 8-Boc-2,8-diazaspiro[4.5]decane.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a synthesized or procured sample of 8-Boc-2,8-diazaspiro[4.5]decane to confirm its identity and purity.

Applications in Signaling Pathways and Drug Development

8-Boc-2,8-diazaspiro[4.5]decane serves as a crucial linker in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The diazaspiro[4.5]decane moiety provides a rigid and synthetically versatile scaffold to connect the target-binding ligand and the E3 ligase ligand.

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a linker derived from 8-Boc-2,8-diazaspiro[4.5]decane.

Conclusion

8-Boc-2,8-diazaspiro[4.5]decane is a valuable synthetic intermediate with growing importance in the development of novel therapeutics. While detailed, publicly available characterization data is somewhat limited, this guide provides a consolidated overview of its key properties and a framework for its synthesis and characterization. Researchers are encouraged to consult certificates of analysis from commercial suppliers and the experimental sections of relevant patents for more specific data. The provided workflows and diagrams offer a logical approach to its analysis and a conceptual understanding of its application in drug discovery.

References

Physical and chemical properties of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its application in the development of targeted therapies, particularly as a core structure for kinase inhibitors.

Physicochemical Properties

This compound is a versatile organic compound utilized as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] A comprehensive summary of its physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C13H24N2O2 | [1][2] |

| Molar Mass | 240.34 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 236406-39-6 | [1][2] |

| Appearance | Colorless to light yellow liquid; may also be a solid or semi-solid | [1] |

| Predicted Density | 1.07 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 337.0 ± 35.0 °C | [1] |

| Flash Point | 157.629 °C | [1] |

| Purity | Typically ≥98% | |

| Storage Conditions | Store at 2-8°C in a dry, dark, and sealed container |

Synthesis and Characterization

Caption: General workflow for synthesis and analysis.

General Synthetic Protocol

The synthesis of this compound is typically achieved through the cyclization of 1,5-dibromopentane with tert-butylamine to form the spirocyclic core, followed by esterification.[1]

Step 1: Cyclization to form 2,8-diazaspiro[4.5]decane In a typical procedure, 1,5-dibromopentane is reacted with an excess of tert-butylamine in a suitable solvent, such as a polar aprotic solvent, under elevated temperatures to facilitate the double nucleophilic substitution and subsequent cyclization to form the diazaspiro[4.5]decane core.

Step 2: Boc Protection The resulting secondary amine of the 2,8-diazaspiro[4.5]decane is then protected with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting the intermediate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction progress is monitored by thin-layer chromatography (TLC).

Purification

The crude product is typically purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often employed to elute the final product.

Analytical Characterization

The structure and purity of the final compound are confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the protons of the spirocyclic core.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the carbons of the diazaspiro[4.5]decane framework.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ is approximately 241.19 g/mol .

Applications in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold is of significant interest in drug discovery due to its conformational rigidity and the ability to introduce substituents in defined spatial orientations. Derivatives of this core have shown potent activity as kinase inhibitors.

Inhibition of RIPK1 Signaling Pathway

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of cellular necroptosis and inflammation, making it an attractive target for the treatment of various inflammatory diseases.

Caption: Inhibition of the RIPK1 signaling pathway.

Dual Inhibition of TYK2/JAK1 Signaling Pathway

Furthermore, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This dual inhibition is a promising strategy for the treatment of inflammatory bowel disease and other autoimmune disorders.

Caption: Dual inhibition of the TYK2/JAK1 pathway.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a rigid and tunable platform for the design of novel therapeutics. Its utility has been demonstrated in the development of potent kinase inhibitors for inflammatory and autoimmune diseases. Further exploration of this privileged structure is likely to yield additional drug candidates with novel mechanisms of action. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers in the field.

References

Technical Guide: Solubility Profile of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 236406-39-6) is a key heterocyclic building block in medicinal chemistry and drug discovery. Its spirocyclic scaffold is of significant interest for the development of novel therapeutics, appearing in various patent applications for compounds targeting a range of biological pathways.[1] As a synthetic intermediate, understanding its solubility is critical for reaction optimization, purification, formulation, and handling.

This technical guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound. Due to the absence of publicly available quantitative solubility data, this guide leverages structural analysis and information from synthetic procedures to provide a robust predictive assessment. Furthermore, it details a standardized experimental protocol for determining its thermodynamic solubility.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are essential for understanding the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 236406-39-6 | [1][2][3] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [2][3][4] |

| Molecular Weight | 240.34 g/mol | [2][4] |

| Physical Form | Solid, Semi-solid, or liquid | |

| Predicted Density | 1.07 ± 0.1 g/cm³ | [2] |

| Predicted Boiling Point | 337.0 ± 35.0 °C | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Predicted Solubility Profile

While specific quantitative data is not available in the literature, a qualitative solubility profile can be predicted based on the molecule's structural features. The presence of a bulky, nonpolar tert-butoxycarbonyl (Boc) group suggests solubility in nonpolar organic solvents. Conversely, the spirocyclic diamine core, containing a secondary amine, introduces polarity and the potential for hydrogen bonding, which would favor solubility in polar solvents. This amphiphilic nature suggests broad compatibility with a range of solvents.

The following table provides a predicted qualitative solubility profile. This is inferred from its structural properties and solvents used in its synthesis and purification as described in related patents and chemical literature.[5]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Capable of solvating both the polar amine and the less polar Boc-protected portion. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving organic compounds with moderate polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Good general solvents for Boc-protected amines. |

| Alcohols | Methanol, Ethanol | Moderate | The amine group can hydrogen bond, but the bulky Boc group may limit high solubility. |

| Esters | Ethyl Acetate | Moderate | Commonly used in the purification of similar compounds. |

| Aqueous | Water, Buffered Solutions (e.g., PBS) | Low | The large nonpolar surface area from the Boc group and carbon scaffold is expected to dominate, leading to poor water solubility. |

| Nonpolar | Hexanes, Toluene | Low to Moderate | The Boc group enhances lipophilicity, but the polar amine core will limit solubility in highly nonpolar solvents. Toluene is likely a better solvent than hexanes. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[6] This protocol is a standardized procedure for researchers to obtain quantitative solubility data for this compound.

Materials and Equipment

-

Test Compound: this compound (solid form)

-

Solvents: High-purity (e.g., HPLC grade) solvents of interest

-

Glass Vials: With PTFE-lined screw caps (e.g., 4 mL)

-

Analytical Balance: Capable of measuring to ±0.01 mg

-

Shaker/Incubator: Capable of maintaining constant temperature (e.g., 25°C or 37°C) and agitation

-

Centrifuge: To pellet undissolved solid

-

Filtration System: Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric Flasks and Pipettes: For accurate dilutions

-

Analytical Instrument: HPLC-UV or LC-MS/MS for quantification

-

pH Meter: For aqueous buffer preparation

Protocol Steps

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 2-5 mg).

-

Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker-incubator set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

After incubation, allow the vials to stand at the same constant temperature for a short period to allow larger particles to settle.

-

To remove undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and filter through a chemically compatible 0.22 µm syringe filter into a clean vial. Discard the initial few drops of filtrate to avoid any adsorption effects.

-

-

-

Quantification:

-

Prepare a series of calibration standards of the test compound in the same solvent.

-

Accurately dilute a known volume of the clear filtrate into the appropriate concentration range for the analytical method.

-

Analyze the diluted samples and calibration standards using a validated HPLC-UV or LC-MS/MS method.

-

Determine the concentration of the dissolved compound in the filtrate from the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor:

-

S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

-

Considerations

-

Purity: Ensure the test compound has high purity, as impurities can affect solubility.

-

pH: For aqueous solutions, use buffers to maintain a constant pH, as the solubility of amines is pH-dependent.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

-

Solid State: The crystalline form (polymorph) of the solid can influence solubility. Characterize the solid form if possible.

Visualizations

Diagram of Structural Influences on Solubility

The following diagram illustrates how the different chemical moieties of this compound contribute to its overall predicted solubility profile.

Experimental Workflow for Solubility Determination

This diagram outlines the logical flow of the shake-flask method for determining thermodynamic solubility.

References

- 1. 2,8-DIAZA-SPIRO[4.5]DECANE-8-CARBOXYLIC ACID TERT-BUTYL ESTER | 236406-39-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. pschemicals.com [pschemicals.com]

- 4. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Characterization of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data presented below serves to confirm the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration |

| 4.02 – 3.96 | m | 2H |

| 3.72 | br s | 1H |

| 3.52 - 3.41 | m | 1H |

| 3.33 | tdd, J = 11.6, 3.7, 2.3 Hz | 2H |

| 3.26 – 3.17 | m | 1H |

| 1.92 | br s | 1H |

| 1.87 – 1.72 | m | 4H |

| 1.53 – 1.28 | m | 13H |

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ ppm) |

| 155.3 |

| 79.3 |

| 68.4 |

| 68.2 |

| 61.3 |

| 46.9 |

| 38.7 |

| 30.2 |

| 28.7 |

| 28.3 |

| 27.1 |

| 24.1 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data (Film)

| Wavenumber (νmax cm⁻¹) | Functional Group Assignment |

| 2957 | C-H stretch (alkane) |

| 2843 | C-H stretch (alkane) |

| 1691 | C=O stretch (carbamate) |

| 1479 | C-H bend (alkane) |

| 1455 | C-H bend (alkane) |

| 1391 | C-H bend (alkane) |

| 1365 | C-H bend (tert-butyl) |

| 1240 | C-N stretch |

| 1169 | C-O stretch |

Mass Spectrometry (MS)

While experimental mass spectrometry data for this compound was not available in the reviewed literature, the theoretical molecular weight can be calculated from its chemical formula, C₁₃H₂₄N₂O₂.

-

Molecular Formula: C₁₃H₂₄N₂O₂

-

Molar Mass: 240.34 g/mol [1]

-

Exact Mass: 240.1838 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

The instrument is tuned and shimmed to the deuterium lock signal of CDCl₃.

-

A standard single-pulse experiment is performed.

-

The spectral width is set to encompass all proton signals (typically 0-12 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A thin film of neat this compound is prepared on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The prepared salt plate with the sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS) Protocol

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition:

-

The sample solution is introduced into the ion source, typically via direct infusion or after separation by liquid chromatography.

-

The molecules are ionized, and the resulting ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing: The resulting data is plotted as a mass spectrum, which shows the relative intensity of different ions as a function of their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to the final structural elucidation.

Caption: A flowchart illustrating the logical workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide to 8-Boc-2,8-diazaspiro[4.5]decane for Drug Discovery Professionals

An Essential Linker for Next-Generation Therapeutics

8-Boc-2,8-diazaspiro[4.5]decane, a key building block in modern medicinal chemistry, is gaining significant attention for its role as a rigid and versatile linker in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its commercial availability, synthesis, and application for researchers, scientists, and drug development professionals.

Commercial Availability

8-Boc-2,8-diazaspiro[4.5]decane is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development needs. The compound is available as both the free base and the hydrochloride salt, with purities generally exceeding 97%. Below is a summary of representative suppliers and their product details. Pricing is subject to change and should be confirmed by requesting a quote from the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Catalog Number |

| MedChemExpress | 8-Boc-2,8-Diazaspiro[4.5]decane | 236406-39-6 | >98% | HY-WAA0067 |

| MedChemExpress | 8-Boc-2,8-Diazaspiro[4.5]decane hydrochloride | 851325-42-3 | >98% | HY-30592 |

| Advanced ChemBlocks | 8-Boc-2,8-diaza-spiro[4.5]decane | 236406-39-6 | 97% | C-3489 |

| ChemScene | 8-Boc-2,8-Diazaspiro[4.5]decane hydrochloride | 851325-42-3 | ≥97% | CS-0000481 |

| Sigma-Aldrich | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 | 98% | AMBH2D700654 |

Physicochemical Properties

A summary of the key physicochemical properties of 8-Boc-2,8-diazaspiro[4.5]decane is provided in the table below. These properties are crucial for assessing its suitability for various synthetic and biological applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O₂ | MedChemExpress[1] |

| Molecular Weight | 240.35 g/mol | MedChemExpress[1] |

| CAS Number | 236406-39-6 | Advanced ChemBlocks[2] |

| Appearance | Solid or Semi-solid | Sigma-Aldrich |

| Storage | Keep in dark place, sealed in dry, 2-8°C | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | ChemScene[3] |

| XLogP3 | 2.4 | ChemScene[3] |

Synthesis and Experimental Protocols

General Synthetic Scheme:

A plausible synthetic route involves the construction of the spirocyclic core followed by functionalization. For instance, a common strategy for building the 2,8-diazaspiro[4.5]decane skeleton involves the reaction of an N-protected 4-piperidone derivative with a suitable three-carbon unit, followed by cyclization and reduction.

Illustrative Experimental Protocol (based on related syntheses):

-

Step 1: Formation of a Spirocyclic Intermediate. An N-Boc-4-piperidone can be reacted with a suitable reagent, such as a malonate derivative, in the presence of a base to initiate a cascade of reactions leading to a spirocyclic intermediate.

-

Step 2: Reduction and Deprotection. The resulting intermediate, often a dione, can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the saturated diazaspiro[4.5]decane core. This step may also cleave certain protecting groups.

-

Step 3: Selective Boc Protection. The final step involves the selective protection of one of the secondary amines with a di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield 8-Boc-2,8-diazaspiro[4.5]decane.

Researchers should consult relevant patents and synthetic literature for detailed reaction conditions and characterization data for analogous compounds to optimize the synthesis of 8-Boc-2,8-diazaspiro[4.5]decane.

Application in PROTAC-Mediated Protein Degradation

A significant application of 8-Boc-2,8-diazaspiro[4.5]decane is its use as a rigid linker in the design of PROTACs. The spirocyclic nature of this linker provides conformational constraint, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

EZH2 Degradation Pathway:

A notable example is the incorporation of a 2,8-diazaspiro[4.5]decane linker into a PROTAC targeting the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers.[4] The PROTAC facilitates the recruitment of an E3 ligase, such as Cereblon (CRBN), to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation can inhibit both the catalytic and non-catalytic functions of EZH2, resulting in the modulation of downstream gene expression related to cell cycle progression and apoptosis.[4]

Figure 1. Conceptual signaling pathway of an EZH2-targeting PROTAC utilizing a 2,8-diazaspiro[4.5]decane linker.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using 8-Boc-2,8-diazaspiro[4.5]decane as a linker typically involves a convergent synthetic strategy. The Boc-protected amine allows for selective functionalization of the other amine group, followed by deprotection and subsequent reaction to attach the second ligand.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 8-Boc-2,8-diaza-spiro[4.5]decane 97% | CAS: 236406-39-6 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of Spirocyclic Diamines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new biological space and provide superior drug-like properties is a perpetual driving force in medicinal chemistry. Among the rising stars in this endeavor are spirocyclic diamines, a class of molecules characterized by two rings sharing a single carbon atom, with at least one nitrogen atom in each ring. Their inherent three-dimensionality, conformational rigidity, and synthetic tractability have positioned them as privileged scaffolds in the design of a new generation of therapeutics. This technical guide provides an in-depth exploration of spirocyclic diamines, covering their synthesis, biological significance, and application in drug discovery, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

The Spirocyclic Diamine Advantage: Navigating Chemical Space with 3D Scaffolds

The introduction of spirocyclic motifs into drug candidates has been shown to significantly enhance a range of critical properties.[1][2] Unlike their flat, aromatic counterparts, spirocycles possess a higher fraction of sp3-hybridized carbons, leading to a more three-dimensional architecture.[3] This spatial complexity can facilitate more precise and selective interactions with biological targets, often leading to improved potency and a better side-effect profile.[1][4]

The diamine functionality further enhances the utility of these scaffolds. The nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of enzymes and receptors. Additionally, their basicity can be fine-tuned to optimize pharmacokinetic properties such as solubility and cell permeability.[4]

Synthesis of Key Spirocyclic Diamine Scaffolds

The development of efficient and scalable synthetic routes is paramount to the widespread adoption of any new chemical scaffold. Several methods have been established for the synthesis of various spirocyclic diamines.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization.[5]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [5]

-

Step 1: Reductive Amination. To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, aniline (1.0 eq) and acetic acid (1.0 eq) are added. The mixture is stirred to form the iminium ion. Sodium triacetoxyborohydride (1.5 eq) is then added, and the reaction is stirred until completion to yield (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

-

Step 2: Cyclization. The product from Step 1 (1.0 eq) is dissolved in THF. Potassium tert-butoxide (t-BuOK, 2.2 eq, 1.0 M solution in THF) is added, and the reaction mixture is heated to 70 °C in a sealed tube. After 90 minutes, an additional 1.0 equivalent of t-BuOK is added, and heating is continued for another hour. The reaction is then cooled, filtered to remove KCl, and the solvent is evaporated to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[5]

Synthesis of Diazaspiro[4.5]decanes

A one-step domino reaction has been developed for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds from unactivated yne-en-ynes and aryl halides in the presence of a palladium catalyst.[6]

Experimental Protocol: Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decanes [6]

-

A mixture of the yne-en-yne (1.0 eq), aryl halide (1.2 eq), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%) in a suitable solvent is heated under an inert atmosphere. The reaction proceeds through a cascade of C-C bond formations to afford the diazaspiro[4.5]decane product.

Biological Applications and Quantitative Data

Spirocyclic diamines have shown promise in targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases.

Spirocyclic Diamines as GPCR Ligands

Spirocyclic scaffolds have been incorporated into ligands for various GPCRs, including muscarinic acetylcholine receptors (mAChRs) and sigma receptors, demonstrating the potential for high affinity and selectivity.

Table 1: Binding Affinities of Spirocyclic Diamine-Based GPCR Ligands

| Compound ID | Spirocyclic Core | Target | Ki (nM) | Reference |

| 1a-1 | azepane-azocane | M4 mAChR | ~1000 | [7] |

| 23a | dispiro[piperidine-cyclohexane] | σ1 Receptor | 3.6 | [8] |

Spirocyclic Diamines as Kinase Inhibitors

The rigid framework of spirocyclic diamines is well-suited for targeting the ATP-binding site of kinases, leading to the development of potent and selective inhibitors.

Table 2: Inhibitory Activity of Spirocyclic Diamine-Based Kinase Inhibitors

| Compound ID | Spirocyclic Core | Kinase Target | IC50 (nM) | Reference |

| Compound 21 | 2,4-diaminopyrimidine macrocycle | HPK1 | 1.0 | [9] |

| DCLK1-IN-1 | 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][10]diazepin-6-one | DCLK1 | <10 | [11] |

Pharmacokinetic Properties

The three-dimensional nature of spirocyclic diamines can lead to improved pharmacokinetic profiles compared to their flatter counterparts, including enhanced solubility and metabolic stability.

Table 3: Pharmacokinetic Parameters of Selected Spirocyclic Compounds

| Compound | T1/2 (h) | Cmax (ng/mL) | AUC (hr*ng/mL) | Oral Bioavailability (%) | Reference |

| Nitisinone | 54.0 (SD 9.8) | 9,890 (SD 1,510) | 433,000 (SD 71,100) | N/A | [12] |

| DCLK1-IN-1 | 2.09 | N/A | 1269.5 | N/A | [11] |

| 4-hydroxyisoleucine | 0.62 | N/A | N/A | Predicted Low | [13] |

Note: Data for Nitisinone and 4-hydroxyisoleucine are for spirocyclic and non-spirocyclic diamine compounds, respectively, and are included for comparative context of pharmacokinetic parameter reporting.

Signaling Pathways and Mechanistic Insights

To understand the therapeutic potential of spirocyclic diamine-based drugs, it is crucial to visualize their impact on cellular signaling pathways.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Spirocyclic diamines have been identified as modulators of mAChRs. The M4 receptor, a target for neuropsychiatric disorders, signals through Gi/o proteins to inhibit adenylyl cyclase.

RAF-MEK-ERK (MAPK) Signaling Pathway

Spirocyclic diamines are being explored as kinase inhibitors, including those targeting the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.

Conclusion and Future Directions

Spirocyclic diamines represent a compelling and increasingly important class of scaffolds for modern drug discovery. Their unique three-dimensional structures offer a powerful tool to overcome the limitations of traditional flat molecules, enabling the development of more potent, selective, and safer medicines. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, we can anticipate the emergence of a new wave of innovative therapeutics built upon these remarkable molecular architectures. The continued exploration of this rich chemical space holds immense promise for addressing a wide range of unmet medical needs.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Table 13, Summary Statistics of Pharmacokinetic Parameters - Clinical Review Report: Nitisinone (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a versatile bifunctional scaffold increasingly utilized in medicinal chemistry and drug discovery. Its rigid spirocyclic core offers a unique three-dimensional geometry that can effectively probe the binding pockets of various biological targets. The presence of two nitrogen atoms at positions 2 and 8, one of which is protected with a tert-butyloxycarbonyl (Boc) group, allows for sequential and regioselective functionalization. This enables the synthesis of diverse chemical libraries for screening against a wide range of therapeutic targets. This document provides an overview of its applications, quantitative data on derived inhibitors, and detailed experimental protocols.

Key Applications in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold has been successfully incorporated into a variety of potent and selective inhibitors targeting different enzyme classes and receptors. Notable applications include the development of:

-

Diacylglycerol Kinase alpha (DGKα) Inhibitors: As modulators of the immune system, DGKα inhibitors are being explored for cancer immunotherapy. The 2,8-diazaspiro[4.5]decane moiety serves as a core element in the synthesis of substituted aminoquinolones that target DGKα.

-

Glycoprotein IIb-IIIa (GPIIb-IIIa) Antagonists: These agents are potent antiplatelet drugs. The spirocyclic scaffold provides a rigid framework for the design of orally active GPIIb-IIIa antagonists.

-

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown significant RIPK1 inhibitory activity.[1][2]

-

Dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) Inhibitors: These dual inhibitors are promising therapeutics for autoimmune and inflammatory diseases. The 2,8-diazaspiro[4.5]decan-1-one core has been instrumental in developing selective TYK2/JAK1 inhibitors.[3][4]

Data Presentation

The following tables summarize the quantitative data for various inhibitors synthesized using the 2,8-diazaspiro[4.5]decane scaffold.

Table 1: In Vitro Inhibitory Activity of 2,8-Diazaspiro[4.5]decane Derivatives

| Compound ID | Target(s) | Assay Type | IC50 (nM) | Reference |

| CT50728 | GPIIb-IIIa | Platelet Aggregation (PRP, citrate) | 53 | [5][6] |

| GPIIb-IIIa | Platelet Aggregation (PRP, PPACK) | 110 | [5][6] | |

| GPIIb-IIIa | Solid-Phase Competition Binding (ELISA) | 4 | [5][6] | |

| Compound 41 | RIPK1 | Kinase Assay | 92 | [1][2] |

| Compound 48 | TYK2 | Kinase Assay | 6 | [3] |

| JAK1 | Kinase Assay | 37 | [3] | |

| JAK2 | Kinase Assay | 140 | [7] | |

| JAK3 | Kinase Assay | 362 | [7] |

Table 2: Pharmacokinetic Properties of Selected 2,8-Diazaspiro[4.5]decane Derivatives

| Compound ID | Parameter | Species | Value | Dosing Route | Reference |

| CT51464 (Prodrug of CT50728) | Oral Bioavailability (F%) | Rat | 22% | p.o. | [5][6] |

| Dog | 73% | p.o. | [5][6] | ||

| Cynomolgus Monkey | 33% | p.o. | [5][6] | ||

| Half-life (t½β) | Rat | 1.81 h | p.o. | [5][6] | |

| Dog | 8.97 h | p.o. | [5][6] | ||

| Cynomolgus Monkey | 14.2 h | p.o. | [5][6] | ||

| Compound 48 | Oral Bioavailability (F%) | Rat | 23.7% | p.o. (5 mg/kg) | [7] |

Signaling Pathways and Experimental Workflows

Diacylglycerol Kinase Alpha (DGKα) Signaling Pathway

DGKα is a critical negative regulator of T-cell activation. By converting diacylglycerol (DAG) to phosphatidic acid (PA), it attenuates DAG-mediated signaling pathways that are essential for T-cell effector functions. Inhibition of DGKα in the tumor microenvironment can enhance anti-tumor immunity.

General Experimental Workflow for Library Synthesis

The synthesis of a diverse library of compounds based on the this compound scaffold generally follows a modular approach. This allows for the introduction of various substituents at the N2 position and further modifications.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2,8-diazaspiro[4.5]decan-1-ones as RIPK1 Inhibitors

This protocol is adapted from the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[1]

Step 1: Boc Protection of the Spiro-diamine

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride or anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the deprotected amine salt.

Step 3: Final Coupling Reaction

-

Dissolve the deprotected amine salt in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent such as HATU or HBTU and a base like diisopropylethylamine (DIPEA).

-

Add the desired carboxylic acid.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by preparative HPLC or column chromatography.

Protocol 2: Synthesis of a Dual TYK2/JAK1 Inhibitor

This protocol is based on the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors.[3]

Step 1: Synthesis of the Spirocyclic Ketone

-

The synthesis starts with the appropriate protected piperidone derivative.

-

A multi-step sequence involving reactions such as the Ugi reaction can be employed to construct the 2,8-diazaspiro[4.5]decan-1-one core.

Step 2: N-Arylation

-

The spirocyclic ketone intermediate is subjected to an N-arylation reaction, for example, a Buchwald-Hartwig amination, with a suitable aryl halide.

-

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in a high-boiling solvent like toluene or dioxane.

Step 3: Deprotection and Final Modification

-

Any protecting groups are removed under appropriate conditions.

-

Further modifications, if necessary, are carried out to install the final desired functionalities.

-

Purification of the final compound is achieved by chromatographic methods.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against their target kinases.

Materials:

-

Recombinant human kinase (e.g., RIPK1, TYK2, JAK1).

-

Kinase substrate (e.g., a specific peptide or protein).

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compounds dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the substrate.

-

Inhibitor Addition: Add the diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.

-

Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the IC50 values by fitting the dose-response data to a suitable equation.[7]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features and synthetic tractability have enabled the development of potent and selective inhibitors for a range of important therapeutic targets. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their own drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application of 8-Boc-2,8-diazaspiro[4.5]decane in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Boc-2,8-diazaspiro[4.5]decane as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporation of such spirocyclic motifs is a key strategy in modern PROTAC design to enhance potency, metabolic stability, and pharmacokinetic properties.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component, influencing the geometry of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the PROTAC.

8-Boc-2,8-diazaspiro[4.5]decane is a valuable building block for PROTAC linkers, offering a semi-rigid scaffold. This rigidity can help to pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved degradation efficiency (DC50) and maximal degradation (Dmax). Furthermore, the spirocyclic nature can improve metabolic stability and other drug-like properties.

A notable example of its application is in the development of a bioavailable EZH2-targeting PROTAC, compound 5g , which utilizes a 2,8-diazaspiro[4.5]decane core to link an EZH2 inhibitor with a ligand for the Cereblon (CRBN) E3 ligase.[1][2][3] This degrader has demonstrated oral bioavailability and potent anti-proliferative activity in cancer cell lines.[1]

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a PROTAC incorporating the 8-Boc-2,8-diazaspiro[4.5]decane linker, and for the biological evaluation of the resulting degrader.

Synthesis of an EZH2-Targeting PROTAC (Adapted Protocol)

This protocol describes a representative synthesis of a CRBN-based EZH2 PROTAC using 8-Boc-2,8-diazaspiro[4.5]decane. The synthesis involves the sequential coupling of the EZH2 ligand, the linker, and the CRBN ligand.

Caption: General experimental workflow for PROTAC synthesis.

Step 1: Synthesis of Intermediate 1 (Boc-Linker-POI Ligand)

-

To a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.2 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Add the EZH2 ligand precursor functionalized with a leaving group (e.g., a mesylate or halide) (1.0 eq).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Intermediate 1.

Step 2: Boc Deprotection to Yield Intermediate 2 (H-Linker-POI Ligand)

-

Dissolve Intermediate 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting crude product, Intermediate 2, is often used in the next step without further purification.

Step 3: Final Coupling to Synthesize the PROTAC

-

Dissolve the CRBN ligand precursor (e.g., pomalidomide with a carboxylic acid handle) (1.0 eq) in DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

-

Stir for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of Intermediate 2 (1.1 eq) in DMF to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

Protocol 1: Western Blot for EZH2 Degradation

This protocol is used to quantify the degradation of the target protein EZH2 in cells treated with the PROTAC.

Caption: Experimental workflow for Western blot analysis.

-

Cell Culture and Treatment: Seed cancer cells (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).